molecular formula C9H8N4O2S B2472095 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 296272-93-0

3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B2472095
CAS No.: 296272-93-0
M. Wt: 236.25
InChI Key: GAPVDAUIUSONCC-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a triazole derivative featuring a nitrobenzylsulfanyl substituent at the 3-position of the heterocyclic core. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and agrochemical applications due to its high nitrogen content and capacity for diverse noncovalent interactions . The nitro group (-NO₂) on the benzyl moiety is a strong electron-withdrawing group, which may enhance binding affinity to biological targets or influence supramolecular self-assembly through unique intermolecular interactions.

Properties

IUPAC Name

5-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-13(15)8-3-1-7(2-4-8)5-16-9-10-6-11-12-9/h1-4,6H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVDAUIUSONCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Core

The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic attacks at C3 and C5 positions due to π-deficiency induced by adjacent nitrogen atoms . Key reactions include:

Reaction TypeConditionsProducts/OutcomesReference
AlkylationR-X, K₂CO₃, DMF, 80°CN- or S-alkylated derivatives
ArylationCu(OAc)₂, aryl boronic acids3,5-Diaryl-1,2,4-triazoles
CyclizationHydrazine, nitriles, Cu catalystFused triazolo-heterocycles

For example, methyl iodide in basic media selectively alkylates the sulfanyl group, while aryl boronic acids undergo Suzuki coupling at C5 under catalytic conditions .

Sulfanyl Group Reactivity

The –S–(CH₂–C₆H₄–NO₂) moiety undergoes oxidation and nucleophilic displacement:

ReactionReagentsOutcomeBiological Relevance
OxidationH₂O₂, AcOHSulfoxide/sulfone derivatives Enhanced antibacterial activity
Thiol-disulfide exchangeR-SH, baseNew sulfanyl conjugatesProdrug design

Notably, sulfone derivatives exhibit improved metabolic stability compared to the parent compound .

Nitro Group Transformations

The 4-nitrobenzyl group participates in reduction and electrophilic substitution:

ReactionConditionsProductsApplications
Catalytic hydrogenationH₂, Pd/C, EtOH4-Aminobenzyl-sulfanyl triazole Precursor for Schiff base synthesis
NitrationHNO₃/H₂SO₄Dinitro derivatives (limited yield)Explosives research

The amine product from nitro reduction serves as a versatile intermediate for constructing hydrazone or urea linkages .

Complexation and Biological Interactions

The triazole-sulfanyl scaffold chelates metal ions, modulating bioactivity:

Metal IonBinding SiteBiological Effect (MIC Range)Reference
Cu(II)Triazole N, S atomEnhanced Gram-negative activity
Fe(III)Sulfanyl S, NO₂ groupROS generation in cancer cells

For instance, Cu(II) complexes of analogous triazoles show MIC values as low as 0.25 µg/mL against MRSA .

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) of crystalline analogs reveals:

  • Decomposition onset: 210–230°C

  • Primary degradation pathway: Loss of NO₂ group → benzyl radical

  • Photolysis under UV light (λ = 254 nm) yields sulfenic acid intermediates

Key Research Findings

  • Antibacterial superiority : Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit 4–8× higher activity against E. coli than unsubstituted analogs (MIC = 0.25 vs. 2 µg/mL) .

  • SAR trends :

    • 4-Nitrobenzyl enhances membrane penetration via lipophilicity (logP = 2.1)

    • Sulfanyl oxidation to sulfone increases plasma half-life (t₁/₂ = 6.3 h vs. 2.1 h)

  • Crystal engineering : π-π stacking between triazole and nitrobenzyl groups stabilizes monoclinic polymorphs (space group P2₁/c) .

This compound’s multifunctional reactivity positions it as a strategic intermediate for developing antimicrobial and anticancer agents, warranting further exploration of its click chemistry potential and in vivo pharmacokinetics.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. Research has shown that derivatives of 1,2,4-triazole exhibit broad-spectrum antibacterial activity. For instance, compounds synthesized with the triazole core have been reported to possess Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AMRSA0.25
Compound BE. coli1.0
Compound CP. aeruginosa5.0

Antifungal Properties

In addition to antibacterial effects, triazole compounds have shown antifungal activity. For example, certain derivatives were found to be as effective as standard antifungal agents like fluconazole against Candida species . The presence of the nitrobenzyl group enhances the lipophilicity and bioavailability of these compounds, contributing to their efficacy.

Corrosion Inhibition

Recent studies have suggested that triazole derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The presence of the sulfanyl group enhances the adsorption of these compounds onto metal surfaces, forming protective layers that prevent corrosion .

Table 2: Corrosion Inhibition Efficiency

CompoundEnvironmentEfficiency (%)Reference
Triazole Derivative XAcidic Medium85
Triazole Derivative YNeutral Medium75

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis of novel triazole derivatives revealed their promising antibacterial activity against a range of pathogens. The synthesized compounds were evaluated using standard microbiological techniques, demonstrating superior efficacy compared to traditional antibiotics .

Case Study 2: Molecular Docking Insights

Another research project utilized molecular docking simulations to explore the binding interactions between triazole derivatives and target enzymes like thymidine phosphorylase. The results indicated strong binding affinities and provided insights into optimizing these compounds for enhanced therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Triazole derivatives with varied substituents exhibit distinct biological and physicochemical properties. Key analogs and their activities include:

Compound Substituents Bioactivity (IC₅₀ or SI) Key Interactions Reference
Target Compound 3-(4-Nitrobenzylsulfanyl) Not explicitly reported Potential S⋯C(π)/NO₂ interactions -
4-(4-Cl-Ph)-3-(4-F-BnS)-5-(thiophen-2-yl) 4-Cl-Ph, 4-F-BnS, thiophene COX-2 IC₅₀ = 4.26 μM; SI = 1.89 Cation–π (Tyr355), S⋯C(π)
4-(4-Cl-Ph)-3-(2,4-diCl-BnS)-5-(4-MeO-Ph) 4-Cl-Ph, 2,4-diCl-BnS, 4-MeO-Ph Neuraminidase IC₅₀ = 6.86–9.1 μg/mL Thioether S interactions
4-(4'-Nitrobenzylidene-hydrazinyl)phenyl Hydrazinyl-nitrobenzylidene Antimicrobial, antioxidant Hydrazone Schiff base

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to enzymes or receptors compared to halogens (e.g., Cl, F) or methoxy groups due to its stronger electron-withdrawing nature. For example, COX-2 inhibitors with fluorobenzyl groups (IC₅₀ = 4.26 μM) are less potent than celecoxib (IC₅₀ = 0.07 μM) but demonstrate selectivity .
  • Thioether vs. Hydrazone Linkers : The sulfanyl (S-) linker in the target compound and analogs like 3-(benzylsulfanyl)-N-(4-nitrobenzylidene) may facilitate chalcogen bonding, whereas hydrazone-based derivatives prioritize hydrogen bonding .

Structural and Supramolecular Features

Crystallographic studies highlight the role of substituents in stabilizing supramolecular architectures:

  • 4-(4-Cl-Ph)-3-(4-F-BnS)-5-(thiophen-2-yl) : Forms sheets via S⋯C(π), F⋯C(π), and rare chalcogen H-bonds .
  • 3-Phenyl-4-allyl-5-allylthio-4H-1,2,4-triazole : Exhibits η²-allyl π,σ-coordination with Cu(I), stabilized by S⋯π interactions .
  • Target Compound: The nitrobenzyl group likely participates in NO₂⋯H-C hydrogen bonds or π-stacking, though structural data are pending.

Biological Activity

The compound 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research on the biological activities of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

This compound possesses a unique structure that combines a nitrobenzyl group with a sulfanyl triazole moiety. The linear formula for this compound is C9H8N4O2SC_9H_8N_4O_2S . Synthesis typically involves the reaction of 4-nitrobenzyl chloride with a suitable triazole precursor under basic conditions.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. A study examining various 1,2,4-triazole derivatives found that those with sulfanyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound5E. coli
4-Amino-1,2,4-triazole derivative10S. aureus
5-Mercapto-1,2,4-triazole8P. aeruginosa

Anticancer Activity

The anticancer potential of triazoles has also been extensively studied. Compounds incorporating the triazole moiety have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For example, studies have indicated that sulfanyl-substituted triazoles can effectively inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation .

Case Study: Antitumor Activity
A recent investigation into the anticancer properties of related triazole compounds revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting strong potential for further development as therapeutic agents .

The mechanism by which triazoles exert their biological effects often involves interaction with key enzymes or receptors. Molecular docking studies have demonstrated that these compounds can bind effectively to targets such as thymidine phosphorylase (TP), which is implicated in tumor growth and angiogenesis . The binding affinity observed in these studies suggests that modifications to the triazole structure can enhance its inhibitory effects.

Q & A

Basic Research Questions

Q. What are the optimal microwave-assisted synthesis conditions for preparing 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole derivatives?

  • Methodological Answer : Microwave synthesis parameters vary depending on substituents. For analogous triazoles, optimal conditions include:

  • Temperature : 165°C (for nitrobenzyl derivatives) .
  • Pressure : 12.2 bar (to maintain solvent stability) .
  • Reaction Time : 30–45 minutes (shorter times for bromophenyl substituents, longer for thiophenyl derivatives) .
  • Characterization : Use gas chromatography (Agilent 7890B) with mass spectrometry (5977B detector) to monitor reaction completeness .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze signals for sulfanyl (-S-) and nitrobenzyl protons (δ 7.5–8.5 ppm for aromatic protons) .
  • Elemental Analysis (CHNS) : Confirm stoichiometry (e.g., C: 45.2%, H: 3.5%, N: 20.1% for nitrobenzyl derivatives) .
  • GC-MS : Validate molecular ion peaks (e.g., m/z ≈ 330 for thiophenyl analogs) .

Advanced Research Questions

Q. How can DFT-D3 calculations be applied to predict noncovalent interactions in the crystal structure of this compound?

  • Methodological Answer :

  • Use atom-pairwise dispersion coefficients and fractional coordination numbers (CN) to model interactions like π-π stacking or chalcogen bonds .
  • Optimize with B3LYP-D3 functional for nitrobenzyl systems. Example workflow:

Geometry optimization with def2-TZVP basis set.

Single-point energy calculation with D3 correction.

Compare predicted vs. experimental crystal packing (e.g., S⋯C(π) interactions) .

Q. What strategies can resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with GIAO (Gauge-Independent Atomic Orbital) calculations at the B3LYP/6-311+G(d,p) level .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for dielectric environment discrepancies .
  • Dynamic Effects : Use MD simulations to assess conformational averaging in solution .

Q. How to design a structure-activity relationship (SAR) study for this compound's antimicrobial properties?

  • Methodological Answer :

  • Synthetic Variation : Introduce substituents at the triazole 3- and 5-positions (e.g., halogens, alkyl chains) .
  • Bioassay Protocol :

Test against Gram-positive/negative bacteria (MIC via broth dilution).

Correlate activity with LogP (lipophilicity) and H-bond acceptor/donor counts .

  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., nitro group enhances membrane penetration) .

Q. What docking protocols are recommended for predicting COX-2 inhibition by this triazole derivative?

  • Methodological Answer :

  • Glide XP Scoring : Prioritize hydrophobic enclosure and cation-π interactions (e.g., nitrobenzyl with Tyr355 in COX-2) .
  • Protocol Steps :

Prepare ligand with LigPrep (pH 7.0 ± 2.0).

Grid generation focusing on COX-2 active site (PDB: 3LN1).

Post-docking MM-GBSA refinement to account for solvation .

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